8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene
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Overview
Description
8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene is a fluorinated heterocyclic compound with the molecular formula C14H8F4S. This compound is characterized by the presence of four fluorine atoms and a thiophene ring fused to an acenaphthene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene typically involves the fluorination of acenaphtho(1,2-b)thiophene derivatives. One common method includes the direct fluorination of the thiophene ring using molecular fluorine (F2) under controlled conditions. This process requires low temperatures and the presence of a suitable solvent to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable fluorination techniques, such as the use of fluorinating agents like sulfur tetrafluoride (SF4) or xenon difluoride (XeF2). These methods offer higher efficiency and better control over the reaction conditions, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), Lewis acids (AlCl3).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties and stability.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drugs and therapeutic agents.
Material Science: The compound is explored for its potential use in the fabrication of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene involves its interaction with molecular targets through its fluorinated thiophene ring. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, making it a potent electrophile. This allows it to participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions. The compound’s unique structure also enables it to interact with biological targets, potentially influencing cellular pathways and processes .
Comparison with Similar Compounds
Acenaphtho(1,2-b)thiophene: Lacks fluorine atoms, resulting in different electronic properties.
8,8,9,9-Tetrafluoroacenaphtho(1,2-b)pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene is unique due to its combination of a fluorinated thiophene ring and an acenaphthene structure. This results in distinct electronic properties, making it suitable for specific applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
102585-21-7 |
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Molecular Formula |
C14H8F4S |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
8,8,9,9-tetrafluoro-6b,9a-dihydroacenaphthyleno[2,1-b]thiophene |
InChI |
InChI=1S/C14H8F4S/c15-13(16)11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)19-14(13,17)18/h1-6,11-12H |
InChI Key |
ATLVOVJOICIDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C(C3=CC=C2)SC(C4(F)F)(F)F |
Origin of Product |
United States |
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